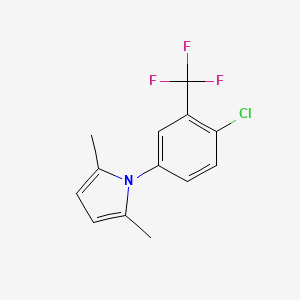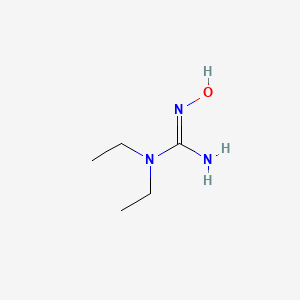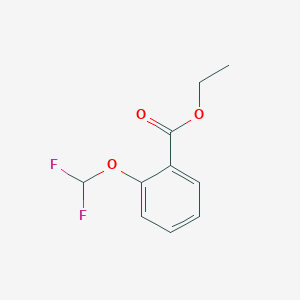
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine” is similar to the one you’re asking about . It has a molecular weight of 288.57 and is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-2-chlorophenyl isocyanate”, can be found in various databases .
Chemical Reactions Analysis
The metabolism of profenofos, an organophosphorus pesticide, results in a biologically inactive metabolite, "4-bromo-2-chlorophenol" . This could provide some insight into potential reactions involving similar compounds.
Physical And Chemical Properties Analysis
A compound with a similar structure, “4-Bromo-2-chlorophenol”, has a melting point of 47-49 °C and a boiling point of 232-235 °C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. In one study, derivatives of a similar compound were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has also been studied for its potential anticancer activity. The same study mentioned above also evaluated the anticancer activity of the synthesized derivatives against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors. This can help in the rational design of drugs .
Biodegradation Studies
The compound could potentially be involved in the biodegradation pathways of certain pesticides. For example, the metabolic pathway of the pesticide profenofos in cotton plants involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For example, it can be used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Bioremediation
The compound could potentially be used in bioremediation processes, particularly in the degradation of pesticides .
Wirkmechanismus
Target of Action
The compound 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is structurally similar to the organophosphorus pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
Like other organophosphates, the mode of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase disrupts the normal functioning of the cholinergic nervous system. This disruption affects various biochemical pathways, leading to symptoms such as muscle weakness, breathing difficulties, and in severe cases, respiratory failure .
Pharmacokinetics
Organophosphates like profenofos are generally well-absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action is the overstimulation of nerve impulses, leading to various symptoms. These symptoms can range from mild (such as salivation and tearing) to severe (such as muscle weakness, breathing difficulties, and potentially, respiratory failure) .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJKMZJVFBMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)
![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)


![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)



